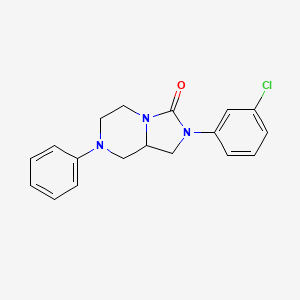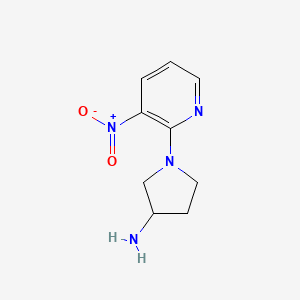
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a nitropyridine moiety
Méthodes De Préparation
The synthesis of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the Buchwald-Hartwig arylamination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yields. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and yield.
Analyse Des Réactions Chimiques
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Substitution: The pyridine ring can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace leaving groups on the ring.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, which are potential therapeutic agents for treating various cancers.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Biological Research: It can be used as a probe to study the function of specific enzymes and receptors in biological systems.
Mécanisme D'action
The mechanism of action of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a nitropyridine moiety and is used as a kinase inhibitor.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar pyrrolidine ring and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
833452-33-8 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
1-(3-nitropyridin-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C9H12N4O2/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9/h1-2,4,7H,3,5-6,10H2 |
Clé InChI |
OARZYUTUPOBYGU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



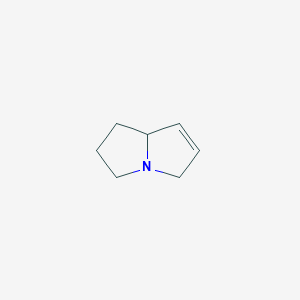
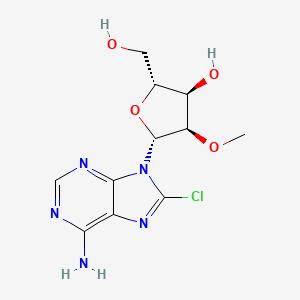
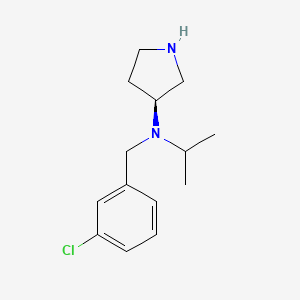

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
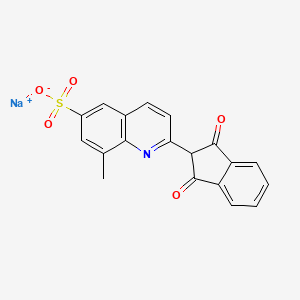
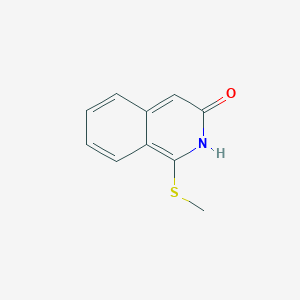
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
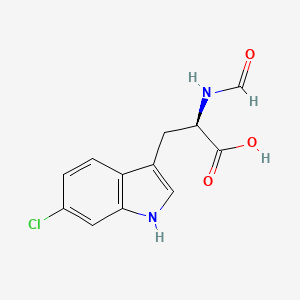
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
